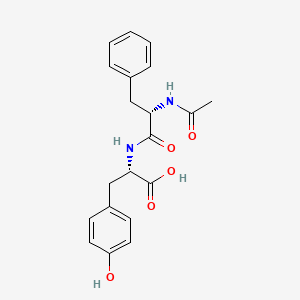

Ac-Phe-Tyr-OH

Description

Significance of N-terminal Acetylation in Peptide Chemistry and Biology

N-terminal acetylation (Nt-acetylation) is one of the most prevalent covalent modifications of proteins in eukaryotes, affecting an estimated 80% of all human proteins. creative-proteomics.comwikipedia.org This process involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the alpha-amino group (α-amino group) of the first amino acid residue of a protein. nih.gov The modification is primarily carried out by a group of enzymes known as N-terminal acetyltransferases (NATs) and typically occurs during protein synthesis on the ribosome, making it a co-translational and largely irreversible event. wikipedia.orgnih.gov

The chemical consequence of Nt-acetylation is the neutralization of the positive charge at the protein's N-terminus at physiological pH. creative-proteomics.com This seemingly minor alteration has profound effects on a protein's structure and function. creative-proteomics.com The significance of this modification is vast, influencing numerous cellular processes by:

Regulating Protein Stability: Nt-acetylation can protect proteins from degradation by masking N-terminal signals (N-degrons) that would otherwise target them for ubiquitination and subsequent destruction by the proteasome. creative-proteomics.comnih.gov

Modulating Protein Interactions: The acetylated N-terminus can be crucial for mediating or blocking protein-protein interactions, thereby influencing the formation of protein complexes. nih.govoup.com

Influencing Subcellular Localization: The modification can affect how proteins are targeted to specific cellular compartments, such as membranes. creative-proteomics.comnih.gov

Affecting Protein Folding: By altering the charge distribution at the N-terminus, acetylation can impact the conformational stability and proper folding of proteins. creative-proteomics.comnih.gov

Given its widespread nature, Nt-acetylation is integral to maintaining cellular homeostasis and is implicated in diverse biological phenomena, including cell cycle progression, apoptosis, and chromatin silencing. creative-proteomics.comnih.gov Its dysregulation has been linked to various diseases, highlighting its critical role in cellular and physiological function. creative-proteomics.com

| Function of N-Terminal Acetylation | Description | Biological Example |

| Protein Stability | Masks N-terminal degradation signals (N-degrons), preventing recognition by ubiquitin ligases and protecting the protein from proteasomal degradation. creative-proteomics.comnih.gov | Acetylation of the tumor suppressor p53 prevents its ubiquitination by Mdm2, enhancing its stability and function. creative-proteomics.com |

| Protein-Protein Interaction | The acetylated N-terminus can serve as a binding motif or, conversely, block interactions by altering surface properties. nih.govoup.com | The acetylated N-terminus of Tfs1 is required for it to directly inhibit the cytosolic carboxypeptidase CPY. nih.gov |

| Subcellular Targeting | Influences the translocation of proteins to different cellular locations, including membranes or specific organelles. creative-proteomics.comoup.com | N-terminal acetylation can act as a signal to prevent proteins from entering the secretory pathway. nih.gov |

| Gene Silencing | Plays a role in chromatin regulation by affecting the function of proteins involved in gene silencing. nih.govnih.gov | The acetylation of Sir3p is essential for its role in gene silencing, promoting specific interactions with histone H3. nih.gov |

Overview of Dipeptide Research in Peptide Science

Dipeptides, consisting of two amino acids joined by a single peptide bond, are the simplest members of the peptide family. aksaray.edu.tr Despite their structural simplicity, they are a significant focus in peptide science due to their diverse biological roles and their utility as building blocks for more complex structures. aksaray.edu.trdergipark.org.tr Research into dipeptides is driven by their inherent advantages, which include low cost, ease of synthesis, biocompatibility, and the ability to tune their functionality through chemical modifications. aksaray.edu.trmdpi.com

The scientific community investigates dipeptides for a wide range of applications:

Supramolecular Chemistry: Aromatic dipeptides, such as diphenylalanine, are known for their ability to self-assemble into well-defined nanostructures like nanotubes, fibrils, and hydrogels. aksaray.edu.trmdpi.com These materials are explored for use in tissue engineering, drug delivery, and biomineralization. aksaray.edu.tr

Medicinal Chemistry: Compared to longer peptides, dipeptides often exhibit greater stability against enzymatic degradation and can be more readily absorbed, making them attractive candidates for drug design. nih.gov N-terminal modifications, including acetylation, are employed to further enhance their chemical stability and biological activity. creative-peptides.com

Cellular and Molecular Biology: Dipeptides serve as tools to study fundamental biological processes such as nutrient transport, cellular signaling, and the activity of specific enzymes like dipeptidases. aksaray.edu.trresearchgate.net

The study of modified dipeptides is a particularly active field. Modifications such as phosphorylation, fluorescent labeling, and isotope labeling allow researchers to probe complex biological systems, from signal transduction pathways to metabolic studies. creative-peptides.com

| Application Area of Dipeptides | Description | Example |

| Nanomaterials & Biotechnology | Dipeptides self-assemble into ordered nanostructures (tubes, spheres, hydrogels) for use in advanced materials. aksaray.edu.trmdpi.com | Diphenylalanine (FF) forms nanotubes and hydrogels that can be used for 3D cell culture and drug delivery systems. aksaray.edu.tr |

| Drug Design & Therapeutics | Serve as stable, orally active drug candidates or lead compounds due to their ability to penetrate biological barriers via specific transporters. nih.gov | Dipeptide analogs of the drug piracetam (B1677957) have been designed with significantly higher potency for cognitive enhancement. nih.gov |

| Biochemical Probes | Used as substrates or inhibitors to study enzyme kinetics and transport mechanisms. aksaray.edu.trresearchgate.net | Dipeptides are used to characterize the activity and specificity of dipeptidases and proton-coupled peptide transporters. researchgate.net |

| Food Science & Nutrition | Investigated as sources of amino acids in nutritional solutions and for their sensory properties, such as bitterness. google.comnovapublishers.com | N-acyl dipeptides are studied for their stability during sterilization and subsequent cleavage in the body, making them suitable for artificial nutrition. google.com |

Academic Relevance of Ac-Phe-Tyr-OH within Biomolecular Studies

N-Acetyl-L-phenylalanyl-L-tyrosine (this compound) is a specific N-acetylated dipeptide that holds academic relevance primarily as a model compound for fundamental biomolecular research. Its structure, which combines an acetylated N-terminus with the aromatic residues Phenylalanine (Phe) and Tyrosine (Tyr), makes it a valuable tool for investigating several key scientific questions.

The compound is utilized in biochemical and pharmaceutical research due to its structural similarity to naturally occurring peptides. chemimpex.com This allows it to serve as a well-defined building block in the synthesis of more complex peptides, which are then used to explore protein-protein interactions and enzyme activity. chemimpex.com For instance, studies on the substrate specificity of peptidases or the structural requirements for receptor binding can employ peptides built from or related to this compound.

Furthermore, this compound and its isomers are relevant in neurobiological studies, particularly for exploring neurotransmitter functions and signaling pathways. chemimpex.comchemimpex.com The constituent amino acid, Tyrosine, is a direct precursor to neurotransmitters like dopamine (B1211576) and noradrenaline, while Phenylalanine is its metabolic precursor. ingredients-experts.comnih.gov

The physicochemical properties of such peptides are also a subject of academic interest. Research dating back to the 1970s identified that peptides containing Phe and Tyr often exhibit a bitter taste. ethz.chtandfonline.com Studies on compounds like Ac-Tyr-Phe-OH (an isomer of this compound) confirmed that acetylation can modulate this sensory property. ethz.ch This line of inquiry is important for food science and for understanding the relationship between chemical structure and biological reception. Additionally, the compound is a relevant model for studying the chemical stability and degradation of peptides, such as through radical-mediated oxidation of its aromatic rings, which has implications for understanding protein damage in biological systems. whiterose.ac.uk

| Compound/Class | Key Property / Finding | Research Context |

| This compound | Serves as a structural analog to natural peptides and a synthetic building block. chemimpex.com | Used in biochemical studies of protein-protein interactions, enzyme activity, and peptide synthesis. chemimpex.com |

| This compound | Potential relevance to neurotransmitter pathways. chemimpex.comchemimpex.com | Explored in neurobiological studies due to the roles of Phenylalanine and Tyrosine as neurotransmitter precursors. chemimpex.comingredients-experts.com |

| Phe- and Tyr-containing peptides | Often exhibit a bitter taste, which is influenced by residue location and N-terminal modifications. ethz.chtandfonline.com | Investigated in sensory science to understand structure-taste relationships. ethz.chtandfonline.com |

| N-acetylated aromatic dipeptides | Act as model systems for studying chemical degradation. whiterose.ac.uk | Used to mechanistically study the oxidation of amino acid side chains, relevant to protein damage and aging. whiterose.ac.uk |

Historical Perspectives on Related Peptide Investigations

The scientific context of this compound is built upon a long history of fundamental discoveries in amino acid and peptide research. A cornerstone of this history was the work of Moss and Schoenheimer in 1940. Using a deuterated Phenylalanine tracer in rats, they provided the first definitive proof that Phenylalanine is metabolically converted to Tyrosine in vivo. nih.govresearchgate.net This landmark study established the direct biochemical link between the two amino acids that constitute the this compound dipeptide, a pathway now known to be catalyzed by the enzyme phenylalanine hydroxylase. nih.gov

In the mid-20th century, as protein chemistry advanced, researchers began to isolate and characterize smaller peptides from protein hydrolysates to understand their properties. For example, studies in the 1950s and onwards investigated peptides responsible for the bitter taste of aged cheese, which is derived from casein proteolysis. ethz.ch These investigations frequently identified peptides rich in hydrophobic amino acids, including Phenylalanine and Tyrosine, as the primary contributors to bitterness. ethz.chtandfonline.com This early work on the sensory properties of peptides laid the groundwork for later, more systematic studies relating specific peptide sequences to their taste.

The ability to study specific dipeptides like this compound in isolation is a direct result of major advancements in chemical synthesis. The development of solid-phase peptide synthesis by Robert Bruce Merrifield in the early 1960s revolutionized peptide science. This technique, along with other solution-phase methods, made it possible to efficiently synthesize peptides with defined sequences and modifications, such as N-terminal acetylation. mdpi.com This technological leap shifted the focus from merely isolating peptides from natural sources to designing and creating them for specific research purposes, enabling detailed structure-function studies on compounds like this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4221-06-1 |

|---|---|

Molecular Formula |

C20H22N2O5 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C20H22N2O5/c1-13(23)21-17(11-14-5-3-2-4-6-14)19(25)22-18(20(26)27)12-15-7-9-16(24)10-8-15/h2-10,17-18,24H,11-12H2,1H3,(H,21,23)(H,22,25)(H,26,27)/t17-,18-/m0/s1 |

InChI Key |

AGHAPAFOMGHXMT-ROUUACIJSA-N |

SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |

sequence |

FY |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Ac Phe Tyr Oh and Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) stands as the cornerstone for the routine synthesis of peptides like Ac-Phe-Tyr-OH. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. researchgate.net The key advantage of SPPS lies in the ease of purification, as excess reagents and by-products are simply washed away after each step. rsc.org

Fmoc and Boc Chemistry Protocols for this compound Production

Two primary orthogonal protection strategies dominate SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. du.ac.in

Fmoc/tBu Strategy: This is the most common approach for laboratory-scale synthesis due to its use of milder reaction conditions. The Nα-amino group is protected by the base-labile Fmoc group, while side chains, such as the hydroxyl group of tyrosine, are protected by acid-labile groups like tert-butyl (tBu). google.com

A typical Fmoc-based synthesis of this compound would proceed as follows:

Resin Loading: The C-terminal amino acid, Fmoc-Tyr(tBu)-OH, is attached to a suitable acid-sensitive resin, such as a 2-chlorotrityl chloride (2-Cl-Trt) resin or a Wang resin. google.comgoogle.com The 2-Cl-Trt resin is particularly advantageous as it allows for the cleavage of the final peptide with the side-chain protecting groups still intact, if desired. rapp-polymere.com

Fmoc Deprotection: The Fmoc group is removed from the resin-bound tyrosine using a solution of a secondary amine, typically 20% piperidine (B6355638) in dimethylformamide (DMF). csic.es

Coupling: The next amino acid, Fmoc-Phe-OH, is activated and coupled to the free amino group of the resin-bound tyrosine.

Final Fmoc Deprotection: The Fmoc group of the N-terminal phenylalanine is removed.

N-terminal Acetylation: The free N-terminal amine is acetylated.

Cleavage and Deprotection: The peptide is cleaved from the resin, and the tBu side-chain protecting group is simultaneously removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). nih.gov

Boc/Bzl Strategy: In this classic approach, the Nα-amino group is protected by the acid-labile Boc group, and side chains are protected by more robust acid-labile groups like benzyl (B1604629) (Bzl) for the tyrosine hydroxyl group. rsc.org

The synthesis cycle involves:

Resin Loading: Boc-Tyr(Bzl)-OH is attached to a resin such as Merrifield or PAM resin.

Boc Deprotection: The Boc group is removed using a moderately strong acid, such as TFA in dichloromethane (B109758) (DCM).

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a tertiary amine base.

Coupling: The next amino acid, Boc-Phe-OH, is activated and coupled.

Final Boc Deprotection and Acetylation: The N-terminal Boc group is removed, and the peptide is acetylated.

Cleavage: The peptide is cleaved from the resin, and the benzyl protecting group is removed using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

| Protection Strategy | Nα-Protecting Group | Tyr Side-Chain Protection | Deprotection Conditions (Nα) | Final Cleavage Conditions |

| Fmoc/tBu | Fmoc (Base-labile) | tBu (Acid-labile) | 20% Piperidine in DMF | TFA-based cocktail |

| Boc/Bzl | Boc (Acid-labile) | Bzl (Strong acid-labile) | TFA in DCM | Anhydrous HF or TFMSA |

This table provides a comparative overview of the Fmoc and Boc solid-phase peptide synthesis strategies applicable to this compound.

Optimization of Coupling Reagents and Conditions

The formation of the amide bond between phenylalanine and tyrosine is a critical step that must proceed with high efficiency and minimal racemization. This is achieved through the use of coupling reagents that activate the carboxylic acid of the incoming amino acid.

Common classes of coupling reagents include carbodiimides (e.g., DIC), phosphonium (B103445) salts (e.g., PyBOP, PyAOP), and aminium/uronium salts (e.g., HBTU, HATU). creative-peptides.compeptide.comiris-biotech.de

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and widely used for promoting rapid coupling with minimal side reactions. luxembourg-bio.comactivotec.com HATU is often preferred for difficult couplings due to its higher reactivity. peptide.com However, it's crucial not to use these reagents in excess as they can cap the N-terminus of the growing peptide chain. peptide.comluxembourg-bio.com

The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can further suppress racemization and improve coupling efficiency, particularly when used with carbodiimides like DIC. creative-peptides.com

Optimization involves screening different combinations of coupling reagents, additives, bases (e.g., DIPEA), and reaction times to achieve the highest yield and purity. For the synthesis of this compound, a standard and efficient condition would involve using HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in DMF.

| Coupling Reagent | Class | Key Features |

| HBTU | Aminium/Uronium Salt | High efficiency, promotes rapid coupling, minimal racemization. peptide.comactivotec.com |

| HATU | Aminium/Uronium Salt | More reactive than HBTU, excellent for difficult sequences. peptide.comluxembourg-bio.com |

| PyBOP | Phosphonium Salt | High coupling efficiency, forms non-toxic byproducts. |

| DIC/HOBt | Carbodiimide/Additive | Cost-effective, effective at suppressing racemization. creative-peptides.com |

This table summarizes popular coupling reagents used in SPPS, highlighting their characteristics relevant to the synthesis of this compound.

N-terminal Acetylation Techniques and Efficiency

To obtain this compound, the N-terminus of the dipeptide must be acetylated after the final coupling and deprotection step. This is typically achieved on the solid support before cleavage.

The most common method for N-terminal acetylation is treatment of the peptide-resin with a solution of acetic anhydride (B1165640) . nih.govwpmucdn.com A typical protocol involves reacting the resin-bound peptide, which has a free N-terminal amine, with a solution of 10-20% acetic anhydride in a solvent like DMF or DCM, often with a base like pyridine (B92270) or DIPEA. nih.govgoogle.com The reaction is generally rapid and highly efficient, often reaching completion within 20-30 minutes at room temperature. wpmucdn.com The efficiency of the acetylation can be monitored using a colorimetric test, such as the Kaiser test, to confirm the absence of free primary amines. du.ac.in For complete capping, the reaction may be performed twice. wpmucdn.com

An alternative reagent is acetyl chloride, which can also be used for acetylation in both solid and liquid phases. google.com

C-terminal Derivatization for Specific Research Applications

The C-terminal carboxylic acid of this compound can be modified to facilitate specific applications, such as affinity purification. This derivatization is often planned from the beginning of the synthesis by choosing an appropriate resin.

For creating an affinity tag , the peptide can be synthesized on a resin that, upon cleavage, yields a C-terminally modified peptide. For instance, synthesis on a Rink Amide resin will produce the C-terminal amide (Ac-Phe-Tyr-NH2).

Alternatively, the free carboxylic acid of this compound, after cleavage from a resin like 2-Cl-Trt, can be coupled to a molecule that serves as an affinity handle. A common strategy is to couple the peptide to a linker molecule that has a terminal functional group amenable to attachment to a solid support, such as an amine- or thiol-functionalized agarose (B213101) bead. This process typically uses the same coupling chemistries (e.g., EDC/NHS) employed in peptide synthesis to form a stable amide bond between the peptide's C-terminus and the linker. sigmaaldrich.com Another approach is the use of specific, small peptide tags like the C-tag (E-P-E-A), which can be added to the C-terminus and allows for highly selective purification using a corresponding affinity matrix. thermofisher.com

Solution-Phase Peptide Synthesis Methodologies

While SPPS is dominant, solution-phase peptide synthesis (SolPSS) offers advantages for large-scale production and for the synthesis of very short peptides like this compound. rsc.org In this approach, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step.

A typical solution-phase synthesis of this compound would involve:

Protection of the amino acids: N-acetyl-L-phenylalanine (Ac-Phe-OH) and a C-terminally protected tyrosine, such as H-Tyr-OMe (tyrosine methyl ester), are prepared.

Coupling: Ac-Phe-OH is activated with a coupling reagent (e.g., DCC, EDC, or T3P®) and reacted with H-Tyr-OMe in an appropriate organic solvent. researchgate.netmdpi.com

Deprotection: The C-terminal methyl ester of the resulting dipeptide (Ac-Phe-Tyr-OMe) is saponified (hydrolyzed) using a base like sodium hydroxide (B78521) to yield the final product, this compound. chimia.ch

Purification at each step is typically achieved by extraction and crystallization or chromatography, which can be more labor-intensive than SPPS.

| Synthesis Phase | Key Advantage | Typical Application for this compound | Purification Method |

| Solid-Phase (SPPS) | Ease of purification, automation. | Research-scale synthesis, library generation. | Filtration and washing. |

| Solution-Phase (SolPSS) | Scalability, potentially lower cost for short peptides. | Large-scale industrial production. | Extraction, crystallization, chromatography. |

This table compares the solid-phase and solution-phase synthesis approaches for this compound.

Enzymatic Peptide Synthesis Techniques

Enzymatic synthesis provides a green and highly stereospecific alternative to chemical methods. Proteases, which normally hydrolyze peptide bonds, can be used to catalyze their formation under specific, non-aqueous conditions. mdpi.com

α-Chymotrypsin is a particularly suitable enzyme for the synthesis of this compound because it exhibits a strong preference for cleaving (and thus forming) peptide bonds C-terminal to aromatic amino acids like phenylalanine and tyrosine. rsc.orgtandfonline.com

The synthesis can be performed under either kinetic or thermodynamic control. In a kinetically controlled approach, an activated acyl donor, such as N-acetyl-phenylalanine ethyl ester (Ac-Phe-OEt), is reacted with a nucleophile, H-Tyr-OH (or its amide/ester). tandfonline.com The enzyme catalyzes the aminolysis of the ester, forming the peptide bond. The reaction is typically carried out in organic solvents or biphasic systems to suppress competing hydrolysis. rsc.orgnih.gov A study on the synthesis of Ac-Phe-Lys demonstrated that a chemically modified chymotrypsin (B1334515) could directly couple Ac-Phe with Lys in a one-step process with a 13% yield. tandfonline.com A similar strategy could be applied to synthesize this compound.

The key advantages of enzymatic synthesis are the mild reaction conditions (neutral pH, room temperature), the absence of racemization, and the minimal need for side-chain protecting groups. mdpi.com

Isotopic Labeling and Modified Analogue Synthesis for Mechanistic Studies

The synthesis of isotopically labeled this compound and its modified analogues is a cornerstone for elucidating its metabolic fate, mechanism of action, and interaction with biological systems. These specialized synthetic strategies provide indispensable tools for detailed mechanistic investigations.

Isotopic Labeling

Isotopic labeling involves the incorporation of heavy isotopes, such as deuterium (B1214612) (²H), tritium (B154650) (³H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into the this compound molecule. creative-peptides.comnih.gov These labeled compounds are chemically identical to the unlabeled parent but are distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net This allows for precise tracking of the molecule and its metabolites in complex biological matrices. creative-peptides.com

Common strategies for isotopic labeling of the precursor amino acids, L-phenylalanine and L-tyrosine, often employ chemo-enzymatic methods. d-nb.infonukleonika.pl For instance, deuterium or tritium can be introduced at specific positions of the amino acid side chains or the alpha-carbon. d-nb.infonukleonika.plnih.gov

One method for synthesizing L-phenylalanine and L-tyrosine labeled with deuterium or tritium in the 2-position involves the reductive amination of their respective 2-oxoacids (phenylpyruvic acid and p-hydroxyphenylpyruvic acid). nukleonika.pl This reaction, catalyzed by L-phenylalanine dehydrogenase in the presence of a cofactor like NADH and a labeled solvent (D₂O or HTO), introduces the isotope at the alpha-carbon. nukleonika.pl

Another approach involves the use of phenylalanine ammonia-lyase (PAL), which can catalyze the addition of ammonia (B1221849) to cinnamic acid. d-nb.inforesearchgate.net By performing this reaction in tritiated water (HTO), [(3S)-³H]-L-phenylalanine can be synthesized. researchgate.net To obtain the (3R)-³H isotopomer, [3-³H]-cinnamic acid is first prepared and then subjected to enzymatic amination. researchgate.net

These labeled amino acids can then be utilized in standard solid-phase or solution-phase peptide synthesis to produce the desired isotopically labeled this compound.

Table 1: Examples of Isotopically Labeled Precursors for this compound Synthesis

| Labeled Precursor | Isotope | Labeling Position | Synthetic Method Highlight | Reference |

| [2-²H]-L-Phenylalanine | ²H | α-carbon | Reductive amination of phenylpyruvic acid with L-phenylalanine dehydrogenase in D₂O. | nukleonika.pl |

| [2-³H]-L-Phenylalanine | ³H | α-carbon | Reductive amination of phenylpyruvic acid with L-phenylalanine dehydrogenase in HTO. | nukleonika.pl |

| [2-²H]-L-Tyrosine | ²H | α-carbon | Reductive amination of p-hydroxyphenylpyruvic acid with L-phenylalanine dehydrogenase in D₂O. | nukleonika.pl |

| [(3S)-³H]-L-Phenylalanine | ³H | β-carbon | Phenylalanine ammonia-lyase (PAL) catalyzed addition of ammonia to cinnamic acid in HTO. | researchgate.net |

| [¹³C]-L-Phenylalanine | ¹³C | Various | Enzymatic conversion of labeled precursors. | d-nb.info |

Modified Analogue Synthesis

The synthesis of modified analogues of this compound involves altering its chemical structure to probe specific structure-activity relationships. These modifications can include substitutions on the aromatic rings, alterations to the peptide backbone, or changes to the N- and C-termini. mdpi.comnih.gov

For example, analogues with substitutions on the phenyl or phenol (B47542) rings can help to understand the role of these aromatic systems in receptor binding or enzymatic processing. The synthesis of N-acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine is one such example of a modified analogue with halogenated tyrosine. sigmaaldrich.com

Modifications to the peptide bond itself, creating pseudopeptides, are also a valuable tool. mdpi.com For instance, replacing the amide bond with a phosphinate moiety can create transition-state analogue inhibitors for metalloproteases. mdpi.com

Furthermore, cyclization of the peptide can introduce conformational constraints, which can be useful for studying the bioactive conformation. nih.gov Ring-closing metathesis (RCM) is a powerful technique that can be used to cyclize peptides containing unnatural amino acids with alkenyl side chains, such as allylglycine. nih.gov

The synthesis of these analogues typically follows established peptide synthesis methodologies, such as solid-phase peptide synthesis (SPPS), which allows for the sequential addition of natural or modified amino acids to build the desired peptide chain. pnas.org

Table 2: Examples of Modified Analogues and Their Rationale for Mechanistic Studies

| Analogue Type | Modification | Rationale for Mechanistic Study | Potential Synthetic Strategy | Reference |

| Ring-Substituted | Halogenation of the tyrosine ring (e.g., 3,5-diiodo-L-tyrosine) | To investigate the role of aromatic ring electronics and sterics in biological activity. | Standard peptide coupling with a pre-synthesized halogenated tyrosine derivative. | sigmaaldrich.com |

| Backbone-Modified | Replacement of the amide bond with a non-hydrolyzable isostere (e.g., phosphinic acid). | To create enzyme-resistant analogues and probe the importance of the peptide bond for activity. | Multi-step synthesis involving the preparation of phosphinic acid building blocks followed by coupling. | mdpi.com |

| Conformationaly Constrained | Cyclization of the peptide backbone. | To determine the bioactive conformation by restricting rotational freedom. | Solid-phase synthesis incorporating residues suitable for ring-closing metathesis, followed by on-resin cyclization. | nih.gov |

| Termini-Modified | Conversion of the C-terminal carboxylic acid to an amide. | To study the influence of the C-terminal charge on activity and stability. | Synthesis on a Rink amide resin during solid-phase peptide synthesis. | pnas.org |

The data generated from studies using these isotopically labeled and modified analogues are critical for building a comprehensive understanding of the biological and chemical properties of this compound.

Spectroscopic and Biophysical Characterization of Ac Phe Tyr Oh

Advanced Spectroscopic Techniques for Conformational and Electronic Elucidation

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Aromatic Chromophores

The aromatic side chains of phenylalanine and tyrosine in Ac-Phe-Tyr-OH act as chromophores, absorbing light in the ultraviolet region of the electromagnetic spectrum. nih.govnih.gov UV-Vis spectroscopy is a fundamental technique used to study these electronic transitions. The absorption spectrum of a protein or peptide in the near-UV range (230-300 nm) is dominated by the aromatic side chains of tryptophan, tyrosine, and phenylalanine. nih.gov

The phenol (B47542) group of tyrosine is a primary contributor to the UV absorption profile of this compound. d-nb.info The typical absorption maximum for the tyrosine chromophore is around 275 nm. nih.gov Phenylalanine also contributes to the UV spectrum, with a characteristic absorption peak around 257 nm, although its molar absorptivity is significantly lower than that of tyrosine. nih.gov The ionization state of the tyrosine's phenolic hydroxyl group significantly influences its absorption spectrum. Deprotonation at alkaline pH results in a red shift of the absorption maxima to approximately 242 nm and 295 nm, accompanied by an increase in absorbance. nih.gov This property is often utilized in spectrophotometric titrations to study the local environment and pKa of tyrosine residues. nih.gov

| Chromophore | Typical λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Phenylalanine | ~257 | ~197 |

| Tyrosine (neutral pH) | ~275 | ~1420 |

| Tyrosine (alkaline pH) | ~242 and ~295 | Increased |

Fluorescence Spectroscopy for Probing Environmental Interactions

Fluorescence spectroscopy is a highly sensitive technique for investigating the local environment of aromatic residues in peptides and proteins. horiba.com Both phenylalanine and tyrosine are intrinsically fluorescent. horiba.com Upon excitation with UV light, they emit light at a longer wavelength, and the characteristics of this emission are highly dependent on the surrounding environment. horiba.comnih.gov

The fluorescence of the tyrosine residue in this compound is particularly informative. The emission maximum and quantum yield of tyrosine are sensitive to solvent polarity, hydrogen bonding, and the presence of quenching molecules. d-nb.infohoriba.com For example, the fluorescence maximum of N-acetyl-L-tyrosinamide (a model for the tyrosine residue) shifts from 303 nm in dioxane to 305 nm in water, indicating a change in the local environment. d-nb.info Changes in pH also affect fluorescence; the quantum yield of tyrosine fluorescence is pH-dependent. d-nb.info Interactions with other molecules can lead to fluorescence quenching, a decrease in fluorescence intensity, which can provide information about binding events and conformational changes. ftb.com.hr

| Fluorophore | Excitation λmax (nm) | Emission λmax (nm) | Environmental Sensitivity |

| Phenylalanine | ~257 | ~282 | Less sensitive than Tyr and Trp |

| Tyrosine | ~275 | ~303 | Sensitive to polarity, H-bonding, pH |

Infrared (IR) and Terahertz (THz) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing detailed information about its functional groups and secondary structure. leibniz-fli.denih.gov In peptides like this compound, the amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly important for conformational analysis. leibniz-fli.de The frequencies of these bands are sensitive to hydrogen bonding and the peptide's backbone conformation. mdpi.com For instance, the amide I band is found between 1600 and 1700 cm⁻¹, and its precise position can help distinguish between different secondary structures. leibniz-fli.de The presence of the aromatic rings of phenylalanine and tyrosine will also give rise to characteristic bands in the IR spectrum. mdpi.com

Terahertz (THz) spectroscopy, which probes low-frequency vibrations (typically below 200 cm⁻¹ or 6 THz), offers complementary information to traditional mid-IR spectroscopy. nih.govmdpi.com These low-frequency modes are often associated with collective motions of the molecule and intermolecular interactions, such as hydrogen bonds. nih.govmdpi.com For aromatic amino acids like phenylalanine and tyrosine, THz spectra can reveal distinct absorption peaks. mdpi.comresearchgate.net For example, L-phenylalanine exhibits absorption bands at 2.02, 2.76, and 4.16 THz, while L-tyrosine shows two symmetric peaks, with the splitting attributed to its hydroxyl group. mdpi.comresearchgate.net These signatures can be used to study the conformational flexibility and self-assembly properties of peptides. rsc.org

| Spectroscopic Region | Key Vibrational Modes | Information Gained |

| Mid-Infrared (Mid-IR) | Amide I (C=O stretch), Amide II (N-H bend) | Secondary structure, hydrogen bonding |

| Far-Infrared (Far-IR)/THz | Collective motions, intermolecular vibrations | Conformational flexibility, intermolecular interactions |

X-ray Photoelectron Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of a material. malvernpanalytical.comwikipedia.org By irradiating a sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, XPS can determine the binding energies of core-level electrons. malvernpanalytical.com For this compound, XPS can distinguish between the different carbon, nitrogen, and oxygen environments within the molecule. For example, the C 1s spectrum would show distinct peaks for the carboxyl carbon, the alpha-carbons, and the aromatic ring carbons. aip.org Studies on phenylalanine and tyrosine have shown that their C 1s spectra are very similar, with the main difference being an additional peak for the carbon atom attached to the hydroxyl group in tyrosine. aip.org

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Spectroscopy (XAS), provides information about the unoccupied electronic states of a molecule. aip.orgresearchgate.net By tuning the X-ray energy through the absorption edge of a core electron (e.g., C, N, or O K-edge), transitions to unoccupied molecular orbitals can be observed. aps.org The resulting spectrum provides a fingerprint of the local electronic structure and bonding environment. aps.org For peptides like this compound, NEXAFS can be used to study the orientation and electronic structure of the peptide bonds and the aromatic side chains. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. nih.gov For peptides like this compound, various NMR experiments can be used to obtain detailed structural information. One-dimensional ¹H NMR spectra provide information about the chemical environment of each proton in the molecule. rsc.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish through-bond and through-space connectivities, respectively. These correlations provide the necessary distance restraints to calculate a three-dimensional structure. The chemical shifts of the amide protons are particularly sensitive to hydrogen bonding and can be used to identify residues involved in stable secondary structures. The aromatic protons of the phenylalanine and tyrosine rings will have distinct chemical shifts that can be influenced by their local environment and interactions. uzh.ch

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. univr.it This technique is widely used to analyze the secondary structure of proteins and peptides. unito.it In the far-UV region (below 250 nm), the CD spectrum is dominated by the peptide backbone and provides characteristic signatures for different secondary structures like α-helices and β-sheets. univr.itunito.it While this compound is a short peptide and may not form stable secondary structures on its own, CD can still provide information about its conformational preferences.

| Spectral Region | Chromophore | Structural Information |

| Far-UV (190-250 nm) | Peptide backbone | Secondary structure (α-helix, β-sheet, random coil) |

| Near-UV (250-350 nm) | Aromatic side chains (Phe, Tyr) | Tertiary structure, local environment of aromatic residues |

Mass Spectrometry-Based Characterization (e.g., LC-ESI-MS/MS) for Purity and Identity Confirmation

Mass spectrometry, particularly when coupled with liquid chromatography and electrospray ionization (LC-ESI-MS/MS), serves as a cornerstone for the structural elucidation and purity assessment of synthetic peptides like N-Acetyl-L-phenylalanyl-L-tyrosine (this compound). This powerful analytical technique provides precise molecular weight information and detailed structural insights through controlled fragmentation, which is essential for confirming the peptide's identity and ensuring the absence of impurities.

The identity of this compound is unequivocally confirmed by determining its molecular mass. The molecular formula for this compound is C₂₀H₂₂N₂O₅, giving it a theoretical monoisotopic mass of approximately 370.15 Da. In ESI-MS analysis, the compound is typically observed as a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 371.16. High-resolution mass spectrometry can measure this value with high accuracy, providing strong evidence for the elemental composition of the synthesized peptide.

For purity analysis, a reversed-phase high-performance liquid chromatography (RP-HPLC) system is coupled to the mass spectrometer. The sample is injected into the system and separated on a C18 column. The retention time of the main peak corresponding to the m/z of this compound is a characteristic property. Purity is assessed by integrating the area of this peak relative to the total area of all detected peaks in the chromatogram.

Tandem mass spectrometry (MS/MS) is employed for definitive structural confirmation. The precursor ion (e.g., m/z 371.16) is isolated and subjected to collision-induced dissociation (CID). This process fragments the peptide at its weakest bonds, primarily the peptide bond, generating a predictable pattern of product ions. The major fragmentation pathways for peptides result in 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus).

For this compound, the fragmentation would be expected to yield specific ions that confirm the sequence and modifications. Key expected fragment ions include the y₁ ion corresponding to the tyrosine residue and the b₁ ion corresponding to the N-acetylated phenylalanine residue. The observation of these and other related fragment ions provides a unique fingerprint that confirms the peptide's sequence and the presence of the N-terminal acetyl group.

Detailed analysis of a closely related compound, N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine, shows characteristic fragmentation patterns that can be used as a model. nih.gov For the non-iodinated this compound, the expected fragmentation data is summarized below.

Interactive Data Table: Predicted ESI-MS/MS Fragmentation of this compound

This interactive table details the primary ions expected from the tandem mass spectrometry analysis of this compound.

| Precursor Ion ([M+H]⁺) | Fragment Ion Type | Fragment Ion m/z (Predicted) | Corresponding Structure |

| 371.16 | y₁ | 182.08 | H-Tyr-OH + H⁺ |

| 371.16 | b₁ | 208.09 | Ac-Phe + H⁺ |

| 371.16 | Immonium (Phe) | 120.08 | Phenylalanine Immonium Ion |

| 371.16 | Immonium (Tyr) | 136.08 | Tyrosine Immonium Ion |

| 371.16 | [M+H - H₂O]⁺ | 353.15 | Loss of water |

| 371.16 | [M+H - CO]⁺ | 343.16 | Loss of carbon monoxide |

Note: The m/z values are predicted based on theoretical calculations and may vary slightly in experimental conditions. The presence of immonium ions for both phenylalanine and tyrosine provides further confirmation of the constituent amino acids.

The combination of retention time from LC, accurate mass measurement of the precursor ion, and the specific fragmentation pattern from MS/MS provides a robust and reliable method for the identity and purity confirmation of this compound.

Computational and Theoretical Investigations of Ac Phe Tyr Oh

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, offering a window into the dynamic nature of molecules like Ac-Phe-Tyr-OH. These simulations model the movement of atoms over time, providing detailed insights into conformational flexibility and the profound influence of the surrounding solvent environment. core.ac.uk

Conformational Dynamics: The conformational landscape of a peptide is the result of a delicate balance between intramolecular interactions and interactions with the solvent. researchgate.net For this compound, the flexibility of the peptide backbone and the rotational freedom of the phenylalanine and tyrosine side chains lead to a multitude of possible shapes. MD simulations can explore this landscape, identifying the most stable or frequently occurring conformations. These simulations reveal that even a small dipeptide does not exist in a single, rigid state but rather as an ensemble of interconverting structures. researchgate.net

| Solvent Type | Potential Effect on this compound Conformation | Rationale |

| Water (Aqueous) | Stabilizes compact, folded, or helical structures. | Promotes intramolecular hydrogen bonds and hydrophobic collapse of aromatic rings due to the hydrophobic effect and effective hydration of polar groups. acs.orgcnr.it |

| Urea (Aqueous) | May favor more extended or random coil conformations. | Acts as a denaturant by disrupting the structure of water, which in turn weakens hydrophobic interactions and can interfere with intra-peptide hydrogen bonds. researchgate.net |

| Methanol | May favor conformations different from those in water, potentially disfavoring structures like the polyproline II (PPII) type. | Less effective at hydrating the peptide backbone compared to water, altering the energetic balance between intramolecular and peptide-solvent interactions. researchgate.net |

| Chloroform | Can promote stable, self-contained structures like helices. | As a non-polar, aprotic solvent, it encourages the formation of internal hydrogen bonds to shield polar groups from the unfavorable solvent environment. researchgate.net |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties. scienceopen.com These methods can precisely calculate the distribution of electrons within this compound and predict its chemical behavior. rsc.org

Electronic Properties: Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies lower reactivity. researchgate.net For this compound, the HOMO is typically localized on the electron-rich aromatic rings (especially the phenol (B47542) group of tyrosine), while the LUMO may be distributed over the peptide backbone and aromatic systems. Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. researchgate.net

Reactivity Prediction: Quantum chemical calculations allow for the prediction of chemical reactivity through various descriptors. nih.gov Properties like chemical potential, hardness, and softness can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net These calculations can model reaction pathways and transition states, providing activation energy barriers that are crucial for understanding reaction kinetics. rsc.orgnih.gov For this compound, this could be used to predict sites of metabolism, susceptibility to oxidation, or the pKa values of its acidic and basic groups.

| Quantum Chemical Property | Significance for this compound | Predicted Location/Nature |

| HOMO Energy | Electron-donating ability; susceptibility to oxidation. | Likely localized on the electron-rich phenol ring of the Tyrosine residue. |

| LUMO Energy | Electron-accepting ability; susceptibility to nucleophilic attack. | Likely distributed across the aromatic rings and the carbonyl groups of the peptide backbone. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability. A larger gap indicates higher stability. | Expected to be moderately large, reflecting the general stability of peptides. |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for interactions. | Negative potential (red) around carbonyl oxygens and the tyrosine hydroxyl group (nucleophilic sites); Positive potential (blue) around amide protons (electrophilic sites). researchgate.net |

| Global Reactivity Descriptors (Hardness, Softness) | Overall reactivity profile. researchgate.net | These values would quantify its resistance to changes in electron configuration, providing a metric for its stability. researchgate.net |

Molecular Docking and Protein-Peptide Interaction Modeling

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a larger molecule, typically a protein or receptor. mdpi.comacs.org This method is instrumental in drug discovery and understanding biochemical pathways, as it can elucidate binding modes and estimate binding affinity. nih.gov

Recent research has specifically investigated the dipeptide H-Phe-Tyr-OH, which is structurally very similar to this compound, as a potential inhibitor of enzymes involved in blood pressure regulation. researchgate.netcumhuriyet.edu.tr Molecular docking studies were performed to model the interaction of H-Phe-Tyr-OH with Angiotensin-Converting Enzyme (ACE) and the Angiotensin II Type 1 Receptor (AT1R). researchgate.net The results showed that the dipeptide could fit into the binding pockets of these targets, interacting with key amino acid residues primarily through hydrogen bonds and electrostatic forces. mdpi.comresearchgate.net The binding affinity, calculated by a scoring function, suggests how strongly the peptide interacts with the target. acs.org Such studies are crucial first steps in evaluating the therapeutic potential of a peptide. researchgate.net

| Target Protein | Key Interacting Residues (Hypothetical for this compound based on Phe-Tyr studies) | Type of Interaction | Predicted Binding Affinity (Score) |

| Angiotensin-Converting Enzyme (ACE) | His353, Ala354, Glu384, Tyr523 | Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking | Comparable to known inhibitors like Captopril and Enalapril in some studies. researchgate.netcumhuriyet.edu.tr |

| Angiotensin II Type 1 Receptor (AT1R) | Arg167, Tyr92, Lys199, Trp84 | Hydrogen Bonding, Electrostatic Interactions | Comparable to known blockers like Telmisartan and Eprosartan in some studies. researchgate.netcumhuriyet.edu.tr |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. analis.com.mycmu.ac.th By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

For a peptide like this compound, a QSAR study would involve calculating a wide range of molecular descriptors. These descriptors fall into several categories:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies. cmu.ac.th

Steric: Molecular volume, surface area, radius of gyration. researchgate.net

Hydrophobic: LogP (the logarithm of the partition coefficient between octanol (B41247) and water). cmu.ac.th

Topological: Descriptors based on the 2D graph of the molecule.

A QSAR model is built using statistical methods, such as multiple linear regression (MLR), to create an equation that connects these descriptors to a measured biological activity (e.g., IC50 value). analis.com.my For instance, a QSAR study on the binding affinities of amino acids found that descriptors derived from their chemical structures could successfully predict properties like proton and cation affinity. acs.org A similar approach could be used to design new dipeptides based on the this compound scaffold with potentially improved activity.

| Descriptor Class | Specific Descriptor Example | Relevance to this compound Activity |

| Electronic | Net charge on aromatic rings; Dipole moment | Governs electrostatic interactions with a receptor and reactivity. cmu.ac.th |

| Hydrophobic | LogP | Crucial for membrane permeability and hydrophobic interactions within a binding pocket. cmu.ac.th |

| Steric/Geometrical | Radius of Gyration; Solvent-Accessible Surface Area (SASA) | Determines the "fit" of the peptide into a receptor's active site. researchgate.net |

| Quantum Chemical | LUMO Energy (ELUMO) | Can correlate with the molecule's ability to accept electrons in a charge-transfer interaction. cmu.ac.th |

Analysis of Aromatic-Aromatic Interactions and Hydrophobicity Effects

The two aromatic side chains of phenylalanine and tyrosine are central to the physicochemical properties of this compound. They participate in crucial non-covalent interactions that stabilize peptide and protein structures. nih.gov

Aromatic-Aromatic Interactions: The phenyl ring of Phe and the phenol ring of Tyr can interact with each other and with other aromatic residues in a binding partner. These interactions, often called π-π stacking, are a combination of electrostatic and van der Waals forces. The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements. nih.gov Studies on protein stability have shown that mutating phenylalanine to an aliphatic residue like methionine, which preserves hydrophobicity but removes aromaticity, can significantly destabilize a protein, demonstrating the energetic contribution of these aromatic interactions. nih.gov In this compound, intramolecular π-stacking can influence the preferred conformation of the dipeptide in solution.

Hydrophobicity Effects: Hydrophobicity is a major driving force in peptide folding and binding. nih.gov Both Phe and Tyr are considered hydrophobic, though Tyr is less so due to its polar hydroxyl group. This difference is critical; while hydrophobicity scales often rank Phe as more hydrophobic, recent studies on biomolecular condensates suggest that Tyr can be a "stickier" or more adhesive residue than Phe. elifesciences.org This is because the Tyr hydroxyl group can act as a hydrogen bond donor, adding a favorable enthalpic contribution to interactions in an aqueous environment, which counteracts its lower hydrophobicity. elifesciences.org This highlights that the interaction strength is context-dependent and not solely dictated by hydrophobicity. elifesciences.org In this compound, these forces dictate how the peptide folds and how it presents itself for interaction with a receptor. researchgate.net

| Interaction Feature | Phenylalanine (Phe) | Tyrosine (Tyr) |

| Primary Driving Force | Purely hydrophobic and π-system interactions. | Combination of hydrophobicity, π-system interactions, and hydrogen bonding. elifesciences.org |

| Hydrophobicity Rank | Generally considered more hydrophobic than Tyrosine. elifesciences.org | Less hydrophobic due to the polar -OH group. elifesciences.org |

| Interaction "Stickiness" | Strong sticker due to hydrophobicity. | Potentially stronger "sticker" in aqueous environments due to the added capacity for H-bonding. elifesciences.org |

| Role in Interaction | Contributes to hydrophobic core packing and π-π/CH-π interactions. nih.gov | Can act as both a hydrophobic partner and a hydrogen bond donor/acceptor. elifesciences.org |

Enzymatic Interactions and Metabolic Pathways Involving Ac Phe Tyr Oh

Enzymatic Stability and Degradation Pathways of Ac-Phe-Tyr-OH

The stability of this compound in a biological system is largely determined by its resistance to enzymatic hydrolysis. The structure of the peptide, specifically the modifications at its termini, governs its susceptibility to various classes of proteases.

The degradation of short peptides is often initiated by exopeptidases, which cleave peptide bonds from either the N- or C-terminus.

Aminopeptidases : These enzymes catalyze the removal of amino acids from the N-terminus of proteins and peptides. acs.org However, the N-terminal α-amino group of the phenylalanine residue in this compound is chemically blocked by an acetyl group. This N-terminal acetylation is a well-established strategy for preventing hydrolysis by aminopeptidases. cambridge.orgnih.gov Studies on other acetylated peptides, such as enkephalins and various di- and tripeptides, have demonstrated that this modification imparts significant proteolytic stability, drastically slowing their degradation by enzymes like aminopeptidase (B13392206) M and microbial peptidases. cambridge.orgnih.gov After a 30-minute reaction, less than 10% of acetylated enkephalins were found to be hydrolyzed. nih.gov Therefore, this compound is expected to be highly resistant to the action of aminopeptidases.

Carboxypeptidases : In contrast, the C-terminus of this compound possesses a free carboxyl group on the tyrosine residue. This makes it a potential substrate for carboxypeptidases (CPs). Pancreatic-like carboxypeptidases, such as CPA, are known to act on peptides with C-terminal aromatic residues like tyrosine. pnas.org These enzymes are involved in the final stages of dietary protein degradation. pnas.org Consequently, the peptide bond of this compound is likely susceptible to cleavage by carboxypeptidases, which would release the C-terminal tyrosine and leave behind N-acetyl-phenylalanine.

Table 1: Predicted Susceptibility of this compound to Exopeptidases

| Peptidase Type | Site of Action | Predicted Susceptibility of this compound | Rationale |

|---|---|---|---|

| Aminopeptidases | N-terminus (Phenylalanine) | Resistant | The α-amino group is blocked by acetylation, preventing enzyme recognition and cleavage. cambridge.orgnih.gov |

| Carboxypeptidases | C-terminus (Tyrosine) | Susceptible | The free carboxyl group on the aromatic tyrosine residue is a recognized substrate for CPs like CPA. pnas.org |

Beyond enzymatic hydrolysis, the aromatic side chains of phenylalanine and tyrosine are susceptible to oxidative damage, particularly under conditions of oxidative stress where reactive oxygen species (ROS) are generated. nih.gov This degradation is a non-enzymatic process mediated by highly reactive radical intermediates.

The primary mechanisms involve:

Hydroxyl Radical (•OH) Attack : The hydroxyl radical is a potent oxidant that can attack the phenyl ring of both phenylalanine and tyrosine. nih.govresearchgate.net

With phenylalanine, this attack generates a highly reactive hydroxyphenylalanine radical intermediate. nih.gov This intermediate can then be converted into stable tyrosine isomers (o-, m-, and p-tyrosine) through mechanisms such as disproportionation or oxygenation. nih.gov

With tyrosine, •OH attack leads to the formation of a phenoxyl radical (TyrO•). researchgate.net This relatively long-lived radical is a key intermediate in tyrosine oxidation. nih.gov

Secondary Reactions of Radical Intermediates : The phenoxyl radical of tyrosine can react with other radical species, such as the superoxide (B77818) radical anion (O₂⁻•), to form protein hydroperoxides. nih.gov These hydroperoxides can undergo further reactions, leading to more complex structures. nih.gov Similarly, phenylalanine can be oxidized by other strong oxidants or photoionization to form a phenylalanine radical cation, which subsequently reacts with water to produce tyrosine isomers. nih.gov

Table 2: Major Radical Intermediates and Products in Oxidative Degradation of Phenylalanine and Tyrosine Residues

| Amino Acid Residue | Radical Intermediate | Key Reactant | Major Product(s) |

|---|---|---|---|

| Phenylalanine | Hydroxyphenylalanine radical | •OH, O₂ | o-Tyrosine, m-Tyrosine, p-Tyrosine nih.gov |

| Phenylalanine | Phenylalanine radical cation | Strong oxidants, UV light | Tyrosine isomers nih.gov |

| Tyrosine | Phenoxyl radical (TyrO•) | •OH, O₂⁻• | Dityrosine (cross-links), Hydroperoxides researchgate.netnih.gov |

Susceptibility to Aminopeptidases and Carboxypeptidases

Role of Constituent Amino Acids (Phenylalanine and Tyrosine) in Broader Metabolic Processes

The constituent amino acids of this compound, phenylalanine and tyrosine, are central players in major metabolic pathways, including protein synthesis and catabolic processes that feed into energy production.

Phenylalanine's primary metabolic role, aside from its incorporation into proteins, is its conversion to tyrosine. davuniversity.org This critical, irreversible reaction is the rate-limiting step in phenylalanine catabolism and is catalyzed by the enzyme phenylalanine hydroxylase (PAH). pharmaguideline.comgithub.io

Enzyme Function : PAH is a non-heme, iron-dependent monooxygenase found abundantly in the liver. github.ionih.gov It catalyzes the hydroxylation of L-phenylalanine to L-tyrosine, using molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH₄). nih.govwikipedia.org

Regulation and Kinetics : PAH is a complex enzyme, typically a homotetramer, that exhibits allosteric activation by its substrate, L-phenylalanine. nih.govwikipedia.org At low phenylalanine levels, the enzyme has low activity, which prevents the unnecessary depletion of this essential amino acid. github.iowikipedia.org As phenylalanine concentrations rise, it binds to an allosteric site on the enzyme's regulatory domain, inducing a conformational change that significantly increases catalytic activity. github.ionih.gov This substrate activation eliminates an initial lag in reaction velocity and demonstrates positive cooperativity. wikipedia.orgnih.gov While the acetylated phenylalanine within the dipeptide would not be a direct substrate, the free L-phenylalanine that could result from other metabolic processes is subject to this tightly regulated enzymatic conversion.

Table 3: Illustrative Kinetic Parameters for Phenylalanine Hydroxylase (PAH)

| Enzyme Form/Condition | Parameter | Value | Reference |

|---|---|---|---|

| Activated full-length PAH | Vₘₐₓ | 6598 nmol Tyr/min × mg protein | nih.gov |

| Truncated PAH (PheHΔ117) | Kₑ (for BH₄) | 65 µM | nih.gov |

| Truncated PAH (PheHΔ117) | Kₑ (for Phenylalanine) | 130 µM | nih.gov |

Once phenylalanine is converted to tyrosine, both amino acids are degraded through a common catabolic pathway primarily in the liver. davuniversity.org This pathway converts their carbon skeletons into metabolites that can be used for either glucose or fat synthesis, making them both glucogenic and ketogenic. davuniversity.orgpharmaguideline.com

The main steps of the pathway are:

Transamination of Tyrosine : The pathway begins with the removal of the amino group from tyrosine by the enzyme tyrosine transaminase (PLP-dependent), producing p-hydroxyphenylpyruvate. pharmaguideline.comontosight.ai

Hydroxylation : The copper-containing enzyme p-hydroxyphenylpyruvate hydroxylase converts p-hydroxyphenylpyruvate to homogentisate. davuniversity.orgpharmaguideline.com

Ring Cleavage : Homogentisate 1,2-dioxygenase opens the aromatic ring of homogentisate. nih.gov

Final Cleavage : The pathway concludes with the action of enzymes like fumarylacetoacetase (FAH) , which cleaves the carbon chain to yield fumarate (B1241708) (a citric acid cycle intermediate) and acetoacetate (B1235776) (a ketone body). ontosight.ainih.gov

Defects in these enzymes lead to serious metabolic disorders such as phenylketonuria (PKU) from PAH deficiency and tyrosinemia from FAH deficiency. nih.govontosight.ainih.gov

Table 4: Key Enzymes in the Catabolism of Phenylalanine and Tyrosine

| Step | Enzyme | Cofactor/Co-substrate | Function |

|---|---|---|---|

| 1 | Phenylalanine Hydroxylase (PAH) | BH₄, O₂ | Converts Phenylalanine to Tyrosine. pharmaguideline.com |

| 2 | Tyrosine Transaminase | Pyridoxal Phosphate (PLP) | Converts Tyrosine to p-hydroxyphenylpyruvate. davuniversity.org |

| 3 | p-Hydroxyphenylpyruvate Hydroxylase | Copper, Ascorbic Acid | Converts p-hydroxyphenylpyruvate to Homogentisate. pharmaguideline.com |

| 4 | Homogentisate 1,2-dioxygenase | Iron | Cleaves the aromatic ring of Homogentisate. nih.gov |

| 5 | Fumarylacetoacetase (FAH) | Ca²⁺ | Cleaves fumarylacetoacetate to Fumarate and Acetoacetate. nih.gov |

Phenylalanine Hydroxylase (PAH) Activity and Substrate Conversion Kinetics

Impact of N-terminal Acetylation on Enzymatic Recognition and Proteolysis

The N-terminal acetyl group on this compound is a crucial determinant of its biological interactions. N-terminal acetylation is an extremely common post-translational modification in eukaryotes, affecting an estimated 85% of human proteins. researchgate.netcreative-proteomics.com This modification has a profound and sometimes dual role in controlling protein and peptide stability.

Protection from Degradation : The most direct effect of N-terminal acetylation is to block degradation by N-terminal-targeting enzymes. By neutralizing the positive charge of the N-terminal amino group, acetylation prevents recognition by aminopeptidases. cambridge.orgcreative-proteomics.com It can also shield proteins from the ubiquitin-proteasome system by masking certain N-terminal amino acids (N-degrons) that would otherwise be targeted by E3 ubiquitin ligases for degradation. creative-proteomics.commicrobialcell.com

Creation of a Degradation Signal : Paradoxically, N-terminal acetylation can also function as a degradation signal. The "Ac/N-end rule pathway" is a specific proteolytic system that recognizes N-terminally acetylated residues as a signal for ubiquitination and subsequent proteasomal degradation. microbialcell.comnih.gov In this pathway, the acetylated N-terminus (an "Ac/N-degron") is targeted by specific recognition proteins (Ac/N-recognins), such as the E3 ligase Doa10. nih.gov

Therefore, the impact of the acetyl group on this compound is context-dependent. While it provides robust protection against general aminopeptidase activity, its fate within more specialized cellular quality control pathways is less certain and depends on the presence and specificity of Ac/N-recognins.

Table 5: Dual Role of N-terminal Acetylation in Proteolytic Stability

| Effect | Mechanism | Context/Example |

|---|---|---|

| Stabilizing | Blocks N-terminus, preventing recognition by aminopeptidases. cambridge.orgnih.gov | General protection from exopeptidases in extracellular or intracellular environments. |

| Stabilizing | Masks N-degron, preventing recognition by Arg/N-end rule pathway E3 ligases. creative-proteomics.commicrobialcell.com | Prevents ubiquitination of proteins with destabilizing N-terminal residues. |

| Destabilizing | Creates an "Ac/N-degron" recognized by specific Ac/N-recognins (e.g., Doa10 E3 ligase). nih.gov | Targets specific proteins for degradation via the Ac/N-end rule pathway as part of protein quality control. |

Structure Activity Relationship Sar Studies of Ac Phe Tyr Oh

Correlative Studies of Peptide Structure and Biological Activity Modulation

Influence of N-terminal Acetylation on Bioactivity Profiles

N-terminal acetylation, the addition of an acetyl group to the N-terminus of a peptide, is a common modification that can significantly alter a peptide's biological properties. nih.gov This modification neutralizes the positive charge of the terminal amino group at physiological pH, which can impact protein folding, stability, and interactions. creative-proteomics.com

The primary role of N-terminal acetylation is often to protect peptides from degradation by aminopeptidases, thereby increasing their in vivo half-life and bioavailability. frontiersin.org This modification can also influence the peptide's conformation. For instance, in the sequence Ac-Phe-Ala-LysH+, the N-terminal acetyl group facilitates helix nucleation through interactions with the side chain of arginine. frontiersin.org

Furthermore, N-terminal acetylation can affect a protein's interactions with other molecules and its subcellular localization. mdpi.com For some proteins, acetylation can either shield them from or mark them for degradation via the ubiquitin-proteasome system. creative-proteomics.comazolifesciences.com Specifically, the NatC complex acetylates proteins with hydrophobic residues like phenylalanine or tyrosine in the second position, which can shield them from degradation. nih.govazolifesciences.com

However, the effect of N-terminal acetylation is not universally protective. In some cases, it can enhance protein aggregation, as seen with α-synuclein, where acetylation promotes a conformation that accelerates the formation of Lewy bodies, a hallmark of Parkinson's disease. creative-proteomics.com

Specific Contributions of Phenylalanine and Tyrosine Residues to Functional Potency

The phenylalanine and tyrosine residues are fundamental to the bioactivity of many peptides, including their roles as neurotransmitter precursors. nih.gov Their aromatic side chains are crucial for receptor interactions, and their spatial relationship is a key determinant of biological function. umich.edu

Phenylalanine (Phe): Phenylalanine is an essential amino acid that serves as a precursor for tyrosine synthesis. wikipedia.orgresearchgate.net Its aromatic ring is a key pharmacophoric element, often involved in hydrophobic and π-stacking interactions within receptor binding pockets. nih.govrsc.org In opioid peptides, the phenylalanine residue is critical for mu-opioid receptor (MOR) affinity, and modifications to this residue can significantly alter receptor selectivity. mdpi.com Shortening the side chain of phenylalanine is generally detrimental to binding at both mu and delta-opioid receptors. umich.edu

Tyrosine (Tyr): Tyrosine, with its phenolic hydroxyl group, is also a critical component for the biological activity of many peptides. nih.govwikipedia.org It is more hydrophilic than phenylalanine and can participate in hydrogen bonding through its hydroxyl group. wikipedia.orgdrugdesign.org This hydroxyl group is often essential for receptor activation. drugdesign.org In many opioid peptides, the N-terminal tyrosine is considered the "message" region, crucial for initiating the biological response. mdpi.commdpi.com The phosphorylation of the tyrosine hydroxyl group can create a significant negative charge, which is important for certain protein-protein interactions. wikipedia.org

Conformational Determinants of Biological Function (e.g., in opioid receptor interactions)

The three-dimensional conformation of a peptide is a primary determinant of its biological function, particularly for receptor binding. The flexibility and specific spatial arrangement of key pharmacophoric groups, such as the aromatic rings of phenylalanine and tyrosine, are critical for effective interaction with opioid receptors.

In the context of opioid peptides, the N-terminal tyrosine and a subsequent aromatic residue (often phenylalanine) are key pharmacophoric elements. umich.edu The relative orientation of these residues is crucial for receptor recognition and activation. mdpi.com For instance, in some opioid peptide analogues, a turn structure induced by a proline residue allows the aromatic groups of tyrosine and phenylalanine to bind effectively to the mu-opioid receptor. mdpi.com

The inherent flexibility of linear peptides can be a challenge in determining the precise bioactive conformation. researchgate.net Therefore, conformationally constrained analogues are often synthesized to lock the peptide into a specific shape, which can enhance receptor affinity and selectivity. scispace.comacs.org For example, cyclization of peptides can impose significant conformational restrictions that mimic the bound state, leading to improved biological activity. umich.edu

Analogue Design and Functional Modulation Strategies

The design of analogues of Ac-Phe-Tyr-OH involves systematic modifications of its structure to probe the determinants of its biological activity and to develop new compounds with enhanced or altered functional profiles. Key strategies include amino acid substitutions and modifications of the side chains.

Amino Acid Substitutions and Their Effect on Peptide Activity

Substituting the native amino acids in a peptide with other natural or unnatural amino acids is a powerful tool for SAR studies. acs.org Such substitutions can alter the peptide's size, shape, charge, and hydrophobicity, leading to changes in its biological activity. capes.gov.brubc.ca

For instance, in various peptide systems, substituting a key amino acid with alanine (B10760859) can significantly reduce potency, highlighting the importance of the original residue's side chain. acs.org Conversely, strategic substitutions can enhance activity. In some antimicrobial peptides, replacing certain residues with arginine or lysine (B10760008) can improve their efficacy. ubc.ca

The stereochemistry of the amino acids is also crucial. Replacing an L-amino acid with its D-enantiomer can disrupt secondary structures like β-sheets, which can, in turn, affect biological specificity and activity. capes.gov.brubc.ca In some cases, D-amino acid substitutions can lead to improved antimicrobial activity and a higher therapeutic index. capes.gov.brubc.ca

The following table summarizes the effects of various amino acid substitutions in different peptide contexts:

| Original Residue | Substitution | Peptide Context | Effect on Activity |

| Alanine | Arginine, Cysteine, Glycine, Histidine, Lysine, Isoleucine, Leucine, Tyrosine | Bac2A | Improved activity ubc.ca |

| Tryptophan | Phenylalanine | Antimicrobial Peptide | Retained antimicrobial activity, reduced hemolytic properties cambridge.org |

| Tryptophan | Tyrosine | Antimicrobial Peptide | Abolished antimicrobial activity cambridge.org |

| Phenylalanine | Alanine | Melanocortin Tetrapeptide | 1500-fold decreased potency at mMC1R acs.org |

| Phenylalanine | homoPhenylalanine, Tyrosine, Tryptophan | Melanocortin Tetrapeptide | Decreased potency at mMC1R acs.org |

Steric and Electronic Effects of Side Chain Modifications on Receptor Binding

Modifications to the side chains of phenylalanine and tyrosine can have profound effects on receptor binding by altering the steric and electronic properties of the peptide. researchgate.net

Steric Effects: The size and shape of the amino acid side chains are critical for fitting into the receptor's binding pocket. Increasing the steric bulk of a side chain can either enhance or diminish binding, depending on the topology of the receptor. For example, in some opioid peptide analogues, increasing the steric bulk at the third position with bicyclic aromatic amino acids was well-tolerated. umich.edu In contrast, modifications that introduce excessive bulk can lead to steric clashes and a loss of affinity.

Electronic Effects: The electronic properties of the side chains, such as their polarity and ability to participate in hydrogen bonds or cation-π interactions, are also crucial for receptor binding. nih.govresearchgate.net The phenolic hydroxyl group of tyrosine, for example, can act as a hydrogen bond donor, and its removal or modification often leads to a significant drop in activity. drugdesign.org

Introducing electron-withdrawing or electron-donating groups onto the aromatic rings of phenylalanine or tyrosine can modulate their interaction with the receptor. For example, para-substituted phenylalanine analogues have been shown to have varied antimicrobial activities, with electron-attracting substituents sometimes leading to increased activity. cambridge.org Fluorination of the phenylalanine ring is another common modification that can alter electronic properties and has been used in the design of potent opioid peptide analogues. nih.gov

The following table illustrates the impact of side chain modifications on peptide activity:

| Original Residue | Modification | Peptide Context | Effect on Activity |

| Phenylalanine | Shortening of side chain (Phenylglycine) | Deltorphin I | Detrimental to both μ and δ receptor binding umich.edu |

| Phenylalanine | Extension of side chain (Homophenylalanine) | Deltorphin I | Enhanced μ receptor binding, δ affinity unaffected umich.edu |

| Tyrosine | N-terminal N-phenethyl or N-cyclopropylmethyl substitution | Zyklophin | Highest KOR affinities researchgate.net |

| Phenylalanine | Replacement with p-fluoro-L-phenylalanine | Biphalin analogues | High affinity for both μ and δ receptors nih.gov |

Mechanistic Insights Derived from Structure-Activity Correlations

The examination of structure-activity relationships (SAR) for the dipeptide N-Acetyl-L-phenylalanyl-L-tyrosine (this compound) and its analogs provides critical insights into the molecular mechanisms governing its biological activities. Although direct and comprehensive SAR studies on this compound are not extensively documented, valuable mechanistic inferences can be drawn from research on structurally similar dipeptides and by analyzing the individual contributions of its constituent amino acids and chemical modifications. The key structural features of this compound, including the N-acetylated phenylalanine residue, the tyrosine residue, and the peptide backbone, each play a distinct and cooperative role in its interaction with biological targets.